
Potassium (2,5-dimethoxyphenyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (2,5-dimethoxyphenyl)trifluoroboranuide is an organoboron compound that belongs to the class of potassium organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The presence of the trifluoroborate group imparts unique chemical properties, making it a valuable reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2,5-dimethoxyphenyl)trifluoroboranuide typically involves the reaction of 2,5-dimethoxyphenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:
2,5-Dimethoxyphenylboronic acid+BF3+KF→Potassium (2,5-dimethoxyphenyl)trifluoroboranuide
Industrial Production Methods
Industrial production of potassium organotrifluoroborates often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of temperature and pressure are common practices to optimize the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (2,5-dimethoxyphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding boronic acid or alcohol derivatives.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium or nickel catalysts are commonly employed in cross-coupling reactions.
Major Products Formed
Oxidation: Phenols, quinones
Reduction: Boronic acids, alcohols
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
Potassium (2,5-dimethoxyphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of potassium (2,5-dimethoxyphenyl)trifluoroboranuide in cross-coupling reactions involves the formation of a boronate complex with the catalyst, followed by transmetallation and reductive elimination steps. The trifluoroborate group acts as a stable leaving group, facilitating the formation of the desired product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium (2-methoxyphenyl)trifluoroboranuide
- Potassium (3,4-dimethoxyphenyl)trifluoroboranuide
- Potassium (2,4-dimethylphenyl)trifluoroboranuide
Uniqueness
Potassium (2,5-dimethoxyphenyl)trifluoroboranuide is unique due to the presence of two methoxy groups at the 2 and 5 positions on the phenyl ring. This structural feature imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications where other trifluoroborates may not be as effective.
Propriétés
Formule moléculaire |
C8H9BF3KO2 |
|---|---|
Poids moléculaire |
244.06 g/mol |
Nom IUPAC |
potassium;(2,5-dimethoxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H9BF3O2.K/c1-13-6-3-4-8(14-2)7(5-6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1 |
Clé InChI |
AVAZYGWIAYOXAR-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C(C=CC(=C1)OC)OC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]triazol-4-yl]propyl 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate](/img/structure/B13509865.png)
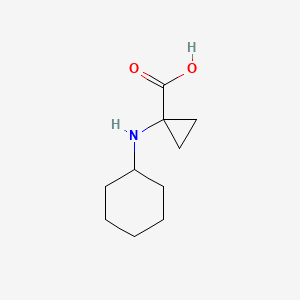
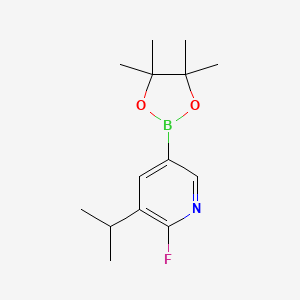
![2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid](/img/structure/B13509891.png)
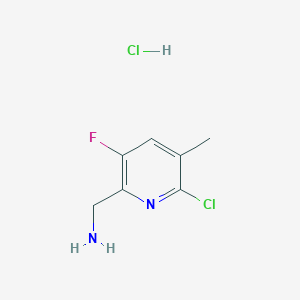
![4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B13509899.png)
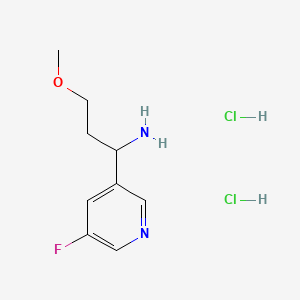

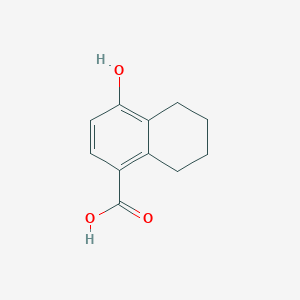
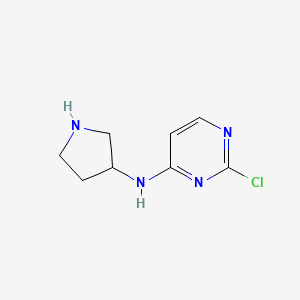
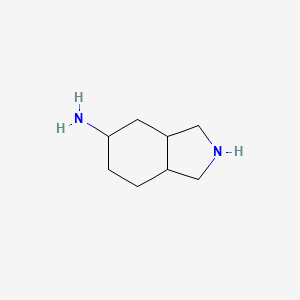

![2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride](/img/structure/B13509950.png)

